molecular formula C25H33N3S B11188279 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11188279
M. Wt: 407.6 g/mol
InChI Key: NMPIAQBLSNYSIC-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione: is a heterocyclic compound that belongs to the class of triazinanes. This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a cyclohexyl group and two 4-ethylphenyl groups attached to the triazinane ring, along with a thione group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione typically involves the following steps:

    Formation of the Triazinane Ring: The triazinane ring can be synthesized through the cyclization of appropriate precursors, such as diamines and carbonyl compounds, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or cyclohexyl Grignard reagents.

    Attachment of the 4-Ethylphenyl Groups: The 4-ethylphenyl groups can be attached via Friedel-Crafts alkylation reactions using 4-ethylbenzene and suitable catalysts.

    Formation of the Thione Group: The thione group can be introduced through the reaction of the triazinane ring with sulfur-containing reagents, such as thiourea or Lawesson’s reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: to facilitate cyclization and alkylation reactions.

    Continuous flow systems: to improve reaction efficiency and yield.

    Catalysts and solvents: that enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenyl or cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, nucleophiles, electrophiles, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: A simpler analog without the cyclohexyl and 4-ethylphenyl groups.

    1,3,5-Triazine Derivatives: Compounds with similar triazinane rings but different substituents.

    Thiosemicarbazones: Compounds with similar thione groups but different ring structures.

Uniqueness

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H33N3S

Molecular Weight

407.6 g/mol

IUPAC Name

5-cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C25H33N3S/c1-3-20-10-14-23(15-11-20)27-18-26(22-8-6-5-7-9-22)19-28(25(27)29)24-16-12-21(4-2)13-17-24/h10-17,22H,3-9,18-19H2,1-2H3

InChI Key

NMPIAQBLSNYSIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)C4CCCCC4

Origin of Product

United States

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